![molecular formula C7H21PSi2 B14356158 [Bis(trimethylsilyl)methyl]phosphane CAS No. 96082-33-6](/img/structure/B14356158.png)
[Bis(trimethylsilyl)methyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(trimethylsilyl)methyl]phosphane is a compound that belongs to the class of tertiary phosphines. It is characterized by the presence of a phosphorus atom bonded to a [bis(trimethylsilyl)methyl] group. This compound is of significant interest in organophosphorus chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of [Bis(trimethylsilyl)methyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of [bis(trimethylsilyl)methyl]magnesium chloride with chlorophosphines can yield the desired phosphane compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
[Bis(trimethylsilyl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reagents and conditions used .
科学研究应用
[Bis(trimethylsilyl)methyl]phosphane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in biological systems, particularly in the development of phosphine-based drugs and bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, leveraging its unique chemical properties.
作用机制
The mechanism of action of [Bis(trimethylsilyl)methyl]phosphane involves its ability to donate electron pairs to form stable complexes with transition metals. This property makes it an effective ligand in catalysis, where it can stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
相似化合物的比较
Similar Compounds
Similar compounds to [Bis(trimethylsilyl)methyl]phosphane include:
Tris(trimethylsilyl)phosphine: Another tertiary phosphine with three trimethylsilyl groups bonded to phosphorus.
[Bis(trimethylsilyl)methyl]germylene: A germylene compound with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of steric bulk and electronic properties, which make it particularly effective in stabilizing reactive intermediates in catalytic processes. This uniqueness is leveraged in various applications, from catalysis to material science .
属性
CAS 编号 |
96082-33-6 |
|---|---|
分子式 |
C7H21PSi2 |
分子量 |
192.39 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methylphosphane |
InChI |
InChI=1S/C7H21PSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3 |
InChI 键 |
CLTJAIYBWGDWLX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


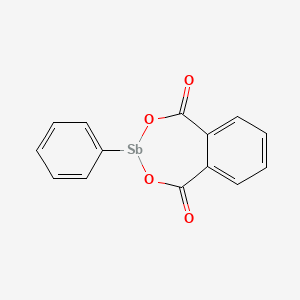
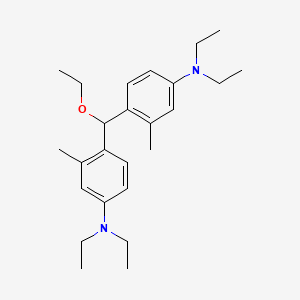
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
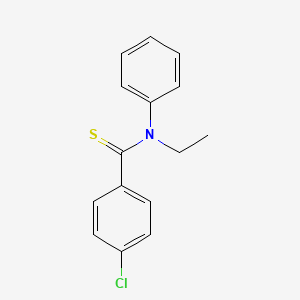
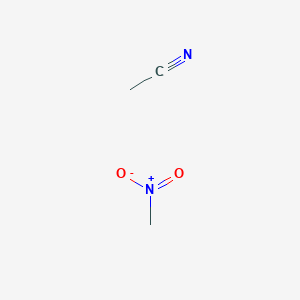
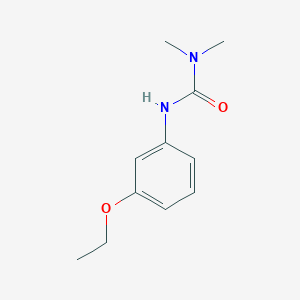
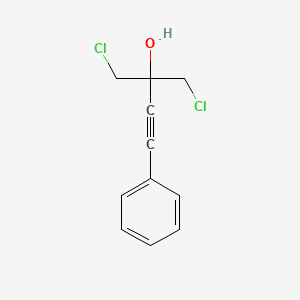
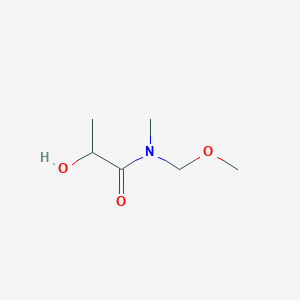
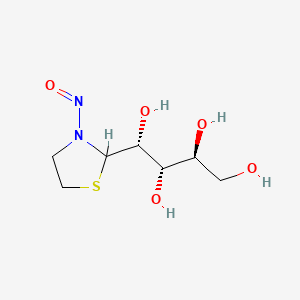
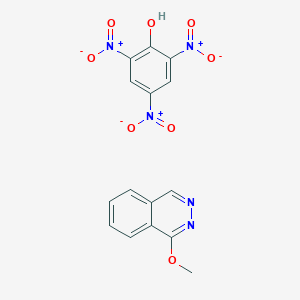
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
